Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester), commonly referred to as 2-(2,4-dinitrophenoxy)ethyl nitrate, is a chemical compound characterized by the presence of a nitro group attached to a phenoxy group. It is classified under the category of nitro compounds and esters, with the molecular formula and a CAS number of 62030-34-6. This compound is notable for its potential applications in various fields, including propellant technology and pharmaceuticals.
The synthesis of 2-(2,4-dinitrophenoxy)ethyl nitrate typically involves several steps:
A novel method has been proposed that involves using 2,4-dinitrochlorobenzene and ethylene glycol in the presence of a strong base to synthesize the compound more efficiently while controlling the reaction conditions to favor desired products .
Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester) has several important applications:
Several compounds share structural similarities with 2-(2,4-dinitrophenoxy)ethyl nitrate. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Ethanol, 2-(4-nitrophenoxy)- | Nitro compound | Exhibits antibacterial properties |
Ethanol, 2-(3-nitrophenoxy)- | Nitro compound | Potential use in pharmaceuticals |
Ethanol, 2-(dinitroaniline)- | Amino-nitro compound | Known for mutagenic activity |
Ethanol, 2-(dinitrophenylhydrazine)- | Hydrazine derivative | Used for identifying carbonyl compounds |
The uniqueness of 2-(2,4-dinitrophenoxy)ethyl nitrate lies in its specific combination of nitro and ester functionalities that enhance its energetic properties while potentially offering unique biological activities compared to its analogs .